An In-depth Technical Guide to Azide-PEG16-alcohol: A Core Component in Bioconjugation and Drug Discovery
An In-depth Technical Guide to Azide-PEG16-alcohol: A Core Component in Bioconjugation and Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azide-PEG16-alcohol is a discrete polyethylene glycol (dPEG®) linker that has become an invaluable tool in the fields of bioconjugation, drug delivery, and proteomics. This heterobifunctional molecule possesses a terminal azide group and a hydroxyl group, separated by a 16-unit polyethylene glycol chain. The azide moiety allows for highly specific and efficient "click chemistry" reactions, while the hydroxyl group offers a versatile handle for further chemical modifications. The PEG spacer itself imparts enhanced hydrophilicity and biocompatibility to the conjugated molecules, often improving their pharmacokinetic and pharmacodynamic profiles. This guide provides a comprehensive overview of the technical aspects of Azide-PEG16-alcohol, including its chemical properties, detailed experimental protocols for its use, and its application in the synthesis of Proteolysis Targeting Chimeras (PROTACs).
Core Properties of Azide-PEG16-alcohol
A thorough understanding of the physicochemical properties of Azide-PEG16-alcohol is essential for its effective application in research and development.
| Property | Value | Reference(s) |
| Molecular Formula | C₃₂H₆₅N₃O₁₆ | [1][2] |
| Molecular Weight | 747.88 g/mol | [1][2] |
| Appearance | White to off-white solid or viscous liquid | [3] |
| Purity | Typically ≥95% | |
| Solubility | Soluble in water, DMSO, DMF, and most organic solvents. | |
| Storage Conditions | -20°C for long-term storage |
Spectroscopic Characterization
The structural integrity of Azide-PEG16-alcohol can be confirmed through various spectroscopic techniques. Below are the expected characteristic signals.
¹H NMR Spectroscopy
The proton NMR spectrum of Azide-PEG16-alcohol is characterized by a prominent signal from the repeating ethylene glycol units.
| Chemical Shift (δ) ppm | Assignment |
| ~3.64 | -O-CH₂-CH₂-O- (s, PEG backbone) |
| ~3.38 | -CH₂-N₃ (t) |
| ~3.58 | -CH₂-OH (t) |
Note: The exact chemical shifts may vary slightly depending on the solvent used.
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum provides key information about the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Assignment |
| ~2100 | N₃ stretching (characteristic azide peak) |
| ~3400 | O-H stretching (broad, alcohol) |
| ~2870 | C-H stretching (aliphatic) |
| ~1100 | C-O stretching (ether) |
Mass Spectrometry (MS)
Electrospray ionization mass spectrometry (ESI-MS) is commonly used to confirm the molecular weight of Azide-PEG16-alcohol. The analysis of PEGylated molecules can be complex due to the potential for multiple charge states. The use of charge-stripping agents can simplify the spectrum.
Experimental Protocols
Azide-PEG16-alcohol is primarily utilized in two types of "click chemistry" reactions: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is a highly efficient and regioselective method for forming a stable triazole linkage between an azide and a terminal alkyne.
Materials:
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Azide-PEG16-alcohol
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Alkyne-functionalized molecule (e.g., protein, peptide, small molecule)
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Copper(II) sulfate (CuSO₄)
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Sodium ascorbate
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Copper-chelating ligand (e.g., THPTA, TBTA)
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Reaction buffer (e.g., phosphate-buffered saline, pH 7.4)
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Degassed solvents
Procedure:
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Preparation of Stock Solutions:
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Prepare a 10 mM stock solution of Azide-PEG16-alcohol in DMSO or water.
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Prepare a 10 mM stock solution of the alkyne-functionalized molecule in a compatible solvent.
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Prepare a 50 mM stock solution of CuSO₄ in water.
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Prepare a 100 mM stock solution of sodium ascorbate in water (prepare fresh).
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Prepare a 50 mM stock solution of the copper-chelating ligand in water or DMSO.
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Reaction Setup:
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In a microcentrifuge tube, add the alkyne-functionalized molecule to the desired final concentration in the reaction buffer.
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Add Azide-PEG16-alcohol to the reaction mixture (typically 1.5-5 equivalents relative to the alkyne).
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In a separate tube, premix the CuSO₄ and the copper-chelating ligand (typically in a 1:5 molar ratio).
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Add the CuSO₄/ligand premix to the reaction mixture.
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Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
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Incubation:
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Incubate the reaction at room temperature for 1-4 hours. The reaction progress can be monitored by LC-MS or other appropriate analytical techniques.
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Purification:
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Purify the resulting conjugate using an appropriate method, such as size-exclusion chromatography, dialysis, or HPLC, to remove unreacted reagents and the copper catalyst.
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Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a copper-free click chemistry reaction that utilizes a strained cyclooctyne (e.g., DBCO, BCN) to react with the azide. This method is particularly advantageous for in vivo and in vitro applications where the cytotoxicity of copper is a concern.
Materials:
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Azide-PEG16-alcohol
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Cyclooctyne-functionalized molecule (e.g., DBCO-NHS ester modified protein)
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Reaction buffer (e.g., phosphate-buffered saline, pH 7.4)
Procedure:
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Preparation of Reactants:
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Prepare a stock solution of Azide-PEG16-alcohol in a compatible solvent (e.g., DMSO, water).
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Prepare the cyclooctyne-functionalized molecule in the reaction buffer.
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Reaction Setup:
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Combine the cyclooctyne-functionalized molecule and a molar excess (typically 2-10 equivalents) of Azide-PEG16-alcohol in the reaction buffer.
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Incubation:
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Incubate the reaction mixture at room temperature or 37°C for 2-24 hours. The reaction progress can be monitored by LC-MS or SDS-PAGE (for protein conjugates, observing a molecular weight shift).
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Purification:
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Purify the conjugate using a suitable method such as size-exclusion chromatography or dialysis to remove the excess Azide-PEG16-alcohol.
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Application in PROTAC Synthesis
Azide-PEG16-alcohol is a widely used linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein of interest (POI), leading to the ubiquitination and subsequent degradation of the POI by the proteasome. The PEG linker in PROTACs plays a crucial role in optimizing the spatial orientation of the POI and E3 ligase ligands for efficient ternary complex formation, as well as improving the solubility and cell permeability of the final PROTAC molecule.
A common strategy for PROTAC synthesis involves the use of solid-phase synthesis, which allows for the modular and efficient assembly of a library of PROTACs with varying linker lengths and attachment points.
Solid-Phase PROTAC Synthesis Workflow
Below is a generalized workflow for the solid-phase synthesis of a PROTAC using an azide-functionalized linker like Azide-PEG16-alcohol.
Caption: Workflow for the solid-phase synthesis of a PROTAC.
PROTAC-Mediated Protein Degradation Pathway
The ultimate function of a PROTAC is to induce the degradation of a target protein. The following diagram illustrates this biological pathway.
Caption: PROTAC-mediated protein degradation pathway.
Conclusion
Azide-PEG16-alcohol is a versatile and powerful chemical tool for researchers in the life sciences. Its well-defined structure, coupled with the bioorthogonal reactivity of the azide group and the beneficial properties of the PEG spacer, makes it an ideal component for a wide range of applications, from bioconjugation and surface modification to the rational design of novel therapeutics like PROTACs. The detailed protocols and conceptual diagrams provided in this guide are intended to equip researchers with the necessary information to effectively utilize Azide-PEG16-alcohol in their experimental workflows. As the field of targeted protein degradation and bioconjugation continues to evolve, the importance of well-characterized and versatile linkers like Azide-PEG16-alcohol will undoubtedly continue to grow.
